N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 3-methoxyphenyl group at the 3-position and an acetamide linker connecting to a 3,5-dimethoxyphenyl moiety. Its synthesis typically involves coupling a pyridazinone-acetic acid intermediate with an aniline derivative under amide bond-forming conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-6-4-5-14(9-16)19-7-8-21(26)24(23-19)13-20(25)22-15-10-17(28-2)12-18(11-15)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYRKFYPQLTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 3-methoxybenzaldehyde. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 3,5-dimethoxyaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyridazinone core.
Acetylation: The final step involves the acetylation of the pyridazinone intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore the applications of this compound, focusing on its biological activities, synthesis methods, and relevance in drug development.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities to known antitumor agents .
Antimicrobial Properties
Research has suggested that compounds containing methoxyphenyl groups can demonstrate antimicrobial activity against various pathogens. The incorporation of the 6-oxopyridazine moiety may enhance this activity, making it a candidate for further investigation as an antimicrobial agent .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds similar to this compound. Studies have indicated that such compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications similar to those found in this compound significantly increased potency against breast cancer cells .
Case Study 2: Neuroprotective Mechanisms
A recent investigation focused on the neuroprotective properties of methoxy-substituted pyridazines. The study demonstrated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential therapeutic applications for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (from )
- Core Structure: Pyridazinone with 4,5-dichloro substitution.
- Key Differences: The acetamide linker connects to a sulfonamide-containing aniline (3-azepan-1-ylsulfonyl-4-methylphenyl) instead of a dimethoxyphenyl group. Chlorine atoms at the 4,5-positions of the pyridazinone may enhance electrophilicity and binding to hydrophobic kinase pockets.
- Synthesis: Achieved 79% yield via acid chloride coupling, suggesting efficient methodology for pyridazinone-acetamide derivatives .
- Core Structure: Indazole-pyrimidinone hybrid.
- Key Differences: Replaces pyridazinone with a pyrimidinone scaffold. Incorporates dichloro-3,5-dimethoxyphenyl and vinyl-phenyl groups, enhancing kinase selectivity.
- Activity : Demonstrates robust kinase inhibition (IC₅₀ < 100 nM for multiple targets), attributed to its extended π-system and halogen substitutions .
Analogues with Benzothiazole-Acetamide Linkers ()
Compound C : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (from )
- Core Structure: Pyrimidinone-thioacetamide linked to benzothiazole.
- Key Differences: Replaces pyridazinone with pyrimidinone and introduces a sulfur atom in the linker. The trifluoromethylbenzothiazole group improves metabolic stability and target affinity.
- Synthesis: Synthesized via coupling of pyrimidinone-thiol intermediates with activated benzothiazole-acetic acid derivatives .
Compound D : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (from )
- Core Structure : Benzothiazole-acetamide with dimethoxyphenyl substitution.
- Key Differences: Lacks a pyridazinone core but retains the acetamide linker. 3,4-Dimethoxyphenyl group may modulate solubility and receptor interactions compared to 3,5-dimethoxy substitution.
Key Comparative Data
| Compound | Core Structure | Substituents/Modifications | Synthesis Yield | Notable Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyridazinone | 3-Methoxyphenyl, 3,5-dimethoxyphenyl | Not reported | Kinase inhibition (inferred) | [1, 3] |
| Compound A | Pyridazinone | 4,5-Dichloro, azepan-1-ylsulfonyl | 79% | Kinase inhibition (explicit) | [1] |
| YTH-60 (Compound B) | Indazole-pyrimidinone | Dichloro-3,5-dimethoxyphenyl, vinyl-phenyl | Not reported | Multikinase inhibition | [3] |
| Compound C | Pyrimidinone | 3,5-Dimethoxyphenyl, trifluoromethylbenzothiazole | Not reported | Kinase inhibition (explicit) | [2] |
Research Findings and Implications
- Structural-Activity Relationships (SAR): Methoxy Substitutions: 3,5-Dimethoxy groups (target compound) enhance solubility and π-π stacking compared to mono-methoxy or halogenated analogues . Core Heterocycles: Pyridazinones (target compound, Compound A) exhibit distinct electronic profiles vs. pyrimidinones (Compound B, C), influencing kinase selectivity .
- Synthetic Efficiency : Acid chloride coupling (as in Compound A) offers higher yields than thiourea-based routes (Compound C), critical for scalable production .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be broken down into its constituent parts:
- Phenyl Groups : The presence of methoxy substituents enhances solubility and biological activity.
- Pyridazine Core : This heterocyclic structure is often associated with various pharmacological properties.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Acetylation : The final product is often obtained through acetylation of the amine group.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines have shown promising results, with IC50 values indicating effective inhibition of cell proliferation. For example, compounds with similar structures demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in different assays .
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. For instance:
- Bacterial Inhibition : Compounds were tested against E. coli and S. aureus, showing notable antibacterial activity . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor growth or bacterial metabolism.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication and transcription processes .
Study 1: Antitumor Efficacy in Lung Cancer Cells
A study evaluated the effects of a related compound on lung cancer cell lines (A549, HCC827). The results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, suggesting a more pronounced effect in simpler environments .
Study 2: Cytoprotective Effects
Another investigation focused on the cytoprotective effects of a structurally similar compound against oxidative stress-induced damage in human colon fibroblasts. The compound demonstrated protective effects by reducing DNA damage and preserving mitochondrial function when cells were exposed to carcinogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
